Dual IKr/IKs Channel Blockade: A Differentiating Electrophysiological Signature vs. Single-Channel Blockers
Azimilide dihydrochloride exhibits a unique electrophysiological signature by blocking both the rapid (IKr) and slow (IKs) components of the cardiac delayed rectifier potassium current, a mechanism that distinguishes it from conventional class III agents like sotalol and dofetilide, which are selective IKr blockers [1]. In vitro assays using guinea-pig cardiac myocytes and expressed HERG channels quantify this dual activity: azimilide blocks IKr with an IC50 of approximately 1 μM and IKs with an IC50 of approximately 2.6 μM . Furthermore, its block of the HERG channel, which underlies IKr, demonstrates frequency-dependence, with IC50 values of 1.4 μM at 0.1 Hz and 5.2 μM at 1 Hz . This dual-channel blockade is hypothesized to contribute to its distinct rate-independent effects on refractoriness and its efficacy in various arrhythmia models compared to pure IKr blockers [1].
| Evidence Dimension | In vitro potassium channel blockade potency (IC50) |
|---|---|
| Target Compound Data | IKr: ~1 μM; IKs: ~2.6 μM |
| Comparator Or Baseline | Sotalol and Dofetilide (IKr selective); IKs activity is absent or negligible at therapeutic concentrations. |
| Quantified Difference | Azimilide is a dual IKr/IKs blocker, whereas comparators are selective IKr blockers. |
| Conditions | IKr: 4 mM [K+]; IKs: 2 mM [K+]e; HERG channel expressed in heterologous systems. |
Why This Matters
This dual-blockade mechanism is the foundational basis for azimilide's distinct pharmacodynamic profile, making it a critical tool for research where selective IKr block is insufficient.
- [1] Karam R, Marcello S, Brooks RR, Corey AE, Moore A. Azimilide dihydrochloride, a novel antiarrhythmic agent. Am J Cardiol. 1998 Mar 19;81(6A):40D-46D. View Source
